molecular formula C14H11N3O2 B13339785 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B13339785
M. Wt: 253.26 g/mol
InChI Key: WVFKCTCVBWHKLY-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 3-methyl-2-pyrazolin-5-one in the presence of an acid catalyst. The reaction mixture is then subjected to reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, amine-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-methyl-4-oxo-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H11N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

WVFKCTCVBWHKLY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)C=O)C1=O

Origin of Product

United States

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